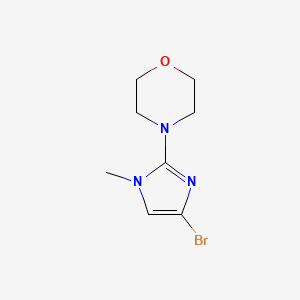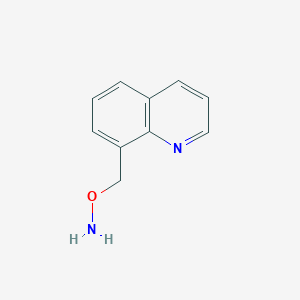
O-(quinolin-8-ylmethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(quinolin-8-ylmethyl)hydroxylamine is a compound that features a quinoline moiety attached to a hydroxylamine group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(quinolin-8-ylmethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the reaction of quinoline-8-carbaldehyde with hydroxylamine under acidic conditions to form the corresponding oxime, followed by reduction to yield the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
O-(quinolin-8-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
O-(quinolin-8-ylmethyl)hydroxylamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of O-(quinolin-8-ylmethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound can transfer its amino group to various substrates, facilitating the formation of C-N bonds. This reactivity is due to the presence of the hydroxylamine group, which can be easily activated under appropriate conditions .
Comparaison Avec Des Composés Similaires
O-(quinolin-8-ylmethyl)hydroxylamine can be compared with other O-substituted hydroxylamines, such as:
O-(diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in electrophilic amination reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Used as a source of the amino group in various synthetic transformations.
O-benzoylhydroxylamines: Versatile reagents for transition metal-catalyzed C-N bond-forming reactions.
The uniqueness of this compound lies in its quinoline moiety, which imparts specific electronic and steric properties that can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
O-(quinolin-8-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 |
Clé InChI |
LBCTWQBHIXYGHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CON)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
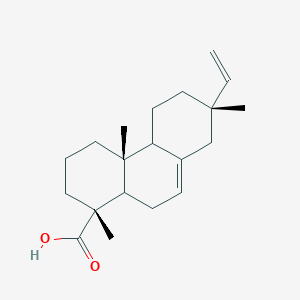
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

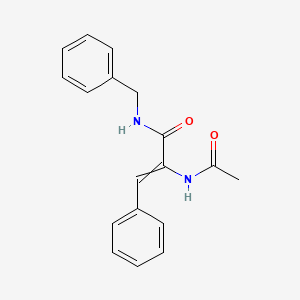
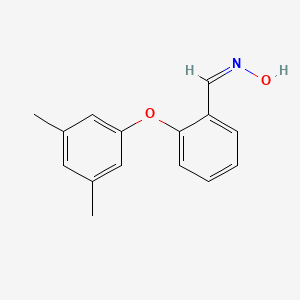
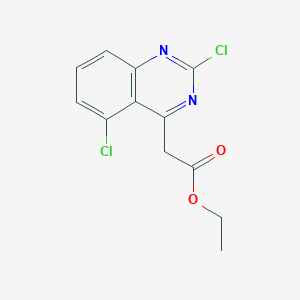
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
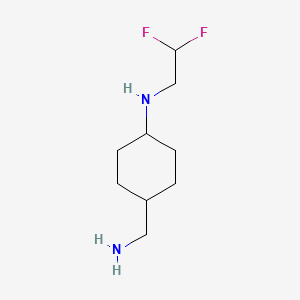
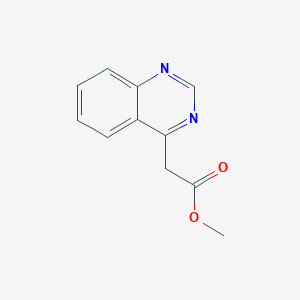
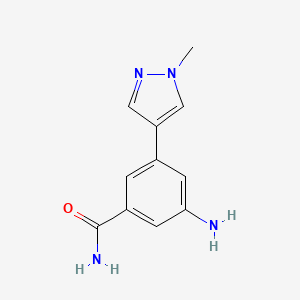
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
